tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butyl nitrite (TBN) under solvent-free conditions . Another method involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . These methods offer broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the synthesis of N-nitroso compounds from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . Another reaction involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines .Scientific Research Applications
Stereoselective Hydroformylation
Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a related compound, has been hydroformylated to produce important intermediates for the synthesis of homochiral amino acid derivatives. This process is crucial in the field of organic synthesis and pharmaceuticals (Kollár & Sándor, 1993).
Structure Analysis in Crystallography
The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, another related molecule, has been determined, providing insights into molecular interactions and stability. Such studies are fundamental in the development of new materials and drugs (Lynch & McClengahan, 2004).
Synthesis as an Intermediate in Drug Development
Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a compound with structural similarity, is used as an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1. This highlights its role in the advancement of targeted drug therapies (Zhang et al., 2022).
Application in Antibacterial Agents
Derivatives of tert-butyl 2-arylthiazolidine-4-carboxylic acid, a similar compound, have been synthesized and screened for antibacterial activities, demonstrating potential in developing new antibacterial drugs (Song et al., 2009).
Use in Organic Syntheses
The tert-butyl group in molecules like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate is used in organic syntheses, particularly in the creation of cyclic amino acid esters. These syntheses are crucial for developing new pharmaceuticals and materials (Moriguchi et al., 2014).
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-11(8-12)6-7-13(11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBEHUDULEKJC-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN1C(=O)OC(C)(C)C)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCN1C(=O)OC(C)(C)C)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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